![molecular formula C30H30N2O5S B186869 1-Oxa-4-thia-8-azaspiro[4.5]decane CAS No. 5608-98-0](/img/structure/B186869.png)

1-Oxa-4-thia-8-azaspiro[4.5]decane

Overview

Description

“1-Oxa-4-thia-8-azaspiro[4.5]decane” is a chemical compound with the linear formula C7H14ClNOS . It is also known as “8-oxa-1-thia-4-azaspiro[4.5]decane hydrochloride” and has a molecular weight of 195.71 . It is stored under nitrogen at 2-8°C .

Synthesis Analysis

The synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported . The synthesis involved the design and evaluation of these derivatives as selective σ1 receptor ligands . All seven ligands exhibited nanomolar affinity for σ1 receptors .Molecular Structure Analysis

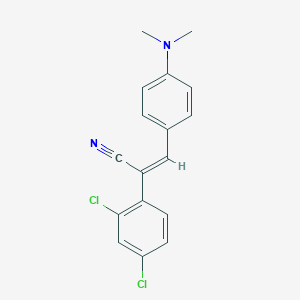

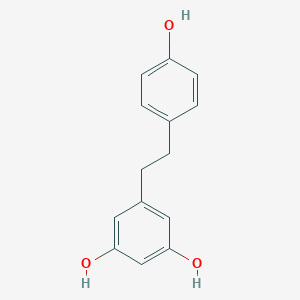

The molecular structure of 1-Oxa-4-thia-8-azaspiro[4.5]decane includes a total of 24 bonds . There are 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-4-thia-8-azaspiro[4.5]decane include a melting point of 166 - 167°C . It has a molecular weight of 195.71 and is stored under nitrogen at 2-8°C .Scientific Research Applications

Anticancer Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Thia-4-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The anticancer activity of these synthesized compounds was studied against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .

- Methods of Application: The compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .

- Results: A number of compounds showed moderate to high inhibition activities .

Antitumor Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and synthesized. The anticancer activity of these derivatives was evaluated .

- Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .

- Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Synthesis and Chemical Properties

- Scientific Field: Organic Chemistry

- Application Summary: The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors.

- Methods of Application: The specific methods of synthesis were not detailed in the source.

- Results: The 13 C-NMR spectrum showed characteristic peaks corresponding to the C=O group and the signals assigned to the spiro-C atom.

Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and synthesized . The antitumor activity of these derivatives was evaluated .

- Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .

- Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine

- Scientific Field: Organic Chemistry

- Application Summary: The synthesis of a key intermediate Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine was examined .

- Methods of Application: The specific methods of synthesis were not detailed in the source .

- Results: The results were not detailed in the source .

Antitumor Activity of 7-chloro-substituted Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: It was found that the 7-chloro-substituted derivatives were more potent than the 6-chloro-substituted derivatives against A549, MDA-MB-231 and HeLa cell lines .

- Methods of Application: The specific methods of synthesis were not detailed in the source .

- Results: The 7-chloro-substituted derivatives (2c and 7f) were more potent than the 6-chloro-substituted derivatives (2b and 7e) against A549, MDA-MB-231 and HeLa cell lines .

Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and synthesized . The antitumor activity of these derivatives was evaluated .

- Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .

- Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine

- Scientific Field: Organic Chemistry

- Application Summary: The synthesis of a key intermediate Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine was examined .

- Methods of Application: The specific methods of synthesis were not detailed in the source .

- Results: The results were not detailed in the source .

Antitumor Activity of 7-chloro-substituted Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: It was found that the 7-chloro-substituted derivatives were more potent than the 6-chloro-substituted derivatives against A549, MDA-MB-231 and HeLa cell lines .

- Methods of Application: The specific methods of synthesis were not detailed in the source .

- Results: The 7-chloro-substituted derivatives (2c and 7f) were more potent than the 6-chloro-substituted derivatives (2b and 7e) against A549, MDA-MB-231 and HeLa cell lines .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-oxa-4-thia-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPBUOGJRXUBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12OCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-4-thia-8-azaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)

![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)